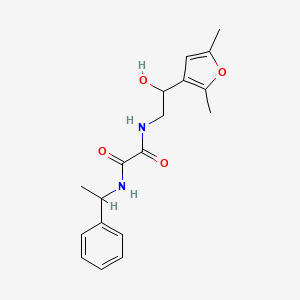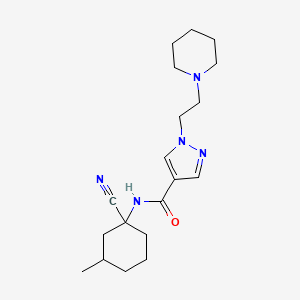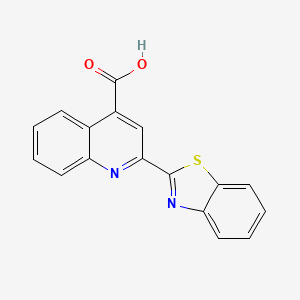![molecular formula C19H24N4O4S B2540978 3-{4-[(2H-1,3-benzodioxol-5-yl)méthyl]pipérazin-1-yl}-6-(propane-1-sulfonyl)pyridazine CAS No. 1105213-37-3](/img/structure/B2540978.png)
3-{4-[(2H-1,3-benzodioxol-5-yl)méthyl]pipérazin-1-yl}-6-(propane-1-sulfonyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic structural units such as pyridazine derivatives, which are then functionalized with different substituents to achieve the desired biological activity. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents involves the attachment of a pyrazine moiety to a piperazine scaffold . Similarly, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs involves a two-step process starting from pyridine and dichloropyridazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a pyridazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to interact with biological targets. The presence of a benzodioxolylmethyl group and a propylsulfonyl substituent suggests that the compound could interact with various enzymes or receptors through hydrophobic interactions and potential hydrogen bonding .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the reaction of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines with carbon disulfide and hydrazine hydrate leads to the formation of different heterocyclic systems . The compound may also undergo similar reactions, which could be exploited to generate a diverse array of derivatives with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a sulfonyl group could increase the compound's polarity, potentially affecting its solubility and distribution within biological systems . The benzodioxolylmethyl group could contribute to the compound's stability and its ability to cross biological membranes, which is crucial for oral bioavailability .
Relevant Case Studies
While the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally related compounds. For example, benzoylpiperidine-based inhibitors have been shown to lower plasma triglyceride levels in Zucker fatty rats , and N,N-dialkylated benzamidines have been identified as potent factor Xa inhibitors . These studies suggest that the compound could also exhibit significant biological activities, which would be worth investigating in future research.
Applications De Recherche Scientifique
Activité antifongique :
Ce composé s’est avéré prometteur comme agent antifongique puissant. Plus précisément, des dérivés de 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxydes (auxquels appartient notre composé) ont été conçus, synthétisés et testés contre divers champignons phytopathogènes. Notamment, les composés 7b, 7c et 7k ont montré des activités antifongiques substantielles et à large spectre. Le composé 7b, en particulier, a démontré une efficacité remarquable contre Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium et Pseudoperonospora cubensis . Des études supplémentaires pourraient explorer son potentiel en tant que candidat fongicide.
Propriétés anti-prolifératives :
Le composé 15, structurellement lié à notre composé, a été évalué pour ses effets anti-prolifératifs. Des investigations mécanistiques ont révélé qu’il perturbe le potentiel membranaire mitochondrial de manière concentration-dépendante. De plus, il active la caspase-9 et -3, conduisant à la clivage de la PARP-1. L’activation de la caspase-8, impliquée dans la voie apoptotique extrinsèque, a également été observée .
Activité antimicrobienne :
Bien que des données spécifiques sur l’activité antimicrobienne de notre composé soient rares, des 1,4-disubstitués 1,2,3-triazoles apparentés ont démontré une stabilité et une polyvalence de liaison. Le cycle triazole peut agir à la fois comme accepteur et donneur de liaison hydrogène, ce qui en fait un échafaudage intéressant pour des agents antimicrobiens potentiels .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-2-11-28(24,25)19-6-5-18(20-21-19)23-9-7-22(8-10-23)13-15-3-4-16-17(12-15)27-14-26-16/h3-6,12H,2,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQHICYKZSPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

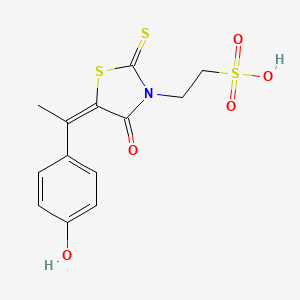
![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)
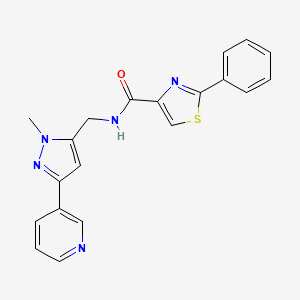
![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)
![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)
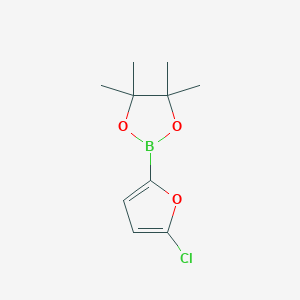
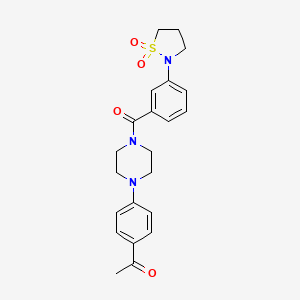
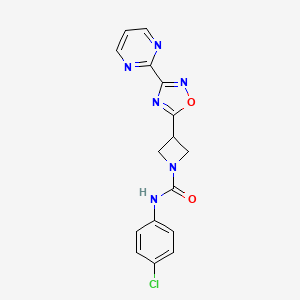

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)
